9-Cyclohexyl-9-methylfluorene
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Overview
Description
9-Cyclohexyl-9-methylfluorene is an organic compound with the molecular formula C20H22 It is a derivative of fluorene, where the hydrogen atoms at the 9th position are replaced by a cyclohexyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclohexyl-9-methylfluorene typically involves the alkylation of fluorene derivativesThe reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. specific industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
9-Cyclohexyl-9-methylfluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the fluorene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups .
Scientific Research Applications
9-Cyclohexyl-9-methylfluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties
Mechanism of Action
The mechanism of action of 9-Cyclohexyl-9-methylfluorene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may interact with cellular enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
9-Methylfluorene: A simpler derivative with only a methyl group at the 9th position.
9-Phenylfluorene: Contains a phenyl group at the 9th position, offering different chemical properties.
9-Cyclohexylfluorene: Similar to 9-Cyclohexyl-9-methylfluorene but lacks the methyl group.
Uniqueness
This compound is unique due to the presence of both cyclohexyl and methyl groups at the 9th position, which imparts distinct steric and electronic properties.
Properties
CAS No. |
82571-47-9 |
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Molecular Formula |
C20H22 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
9-cyclohexyl-9-methylfluorene |
InChI |
InChI=1S/C20H22/c1-20(15-9-3-2-4-10-15)18-13-7-5-11-16(18)17-12-6-8-14-19(17)20/h5-8,11-15H,2-4,9-10H2,1H3 |
InChI Key |
LSLMRJQHMXQNEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C4CCCCC4 |
Origin of Product |
United States |
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